molecular formula C10H4O2S2 B2753836 Benzo[2,1-b:3,4-b']dithiophene-4,5-dione CAS No. 24243-32-1

Benzo[2,1-b:3,4-b']dithiophene-4,5-dione

Cat. No. B2753836
CAS RN: 24243-32-1
M. Wt: 220.26
InChI Key: HRKPZDPFRDQSKZ-UHFFFAOYSA-N
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Description

Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione (BDTD) is a planar symmetrical molecular structure derived from thiophene. It exhibits good π-π stacking and electron delocalization, which encourages charge transport. BDTD has been intensively studied for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

  • Synthesis Analysis

    • BDTD can be synthesized through various methods, including thiophene-based reactions and functionalization. Research has focused on tuning its properties by modifying the thiophene rings .
  • Molecular Structure Analysis

    • The orientation of substituents on the BDTD backbone affects its crystalline structure and electronic properties .
  • Physical and Chemical Properties Analysis

    • BDTD exhibits good solubility, high molecular ordering, and excellent charge carrier mobility balance .
  • Safety and Hazards

    • BDTD should be handled with care to avoid skin contact and inhalation. Operate in a well-ventilated lab with appropriate protective measures .
  • properties

    IUPAC Name

    thieno[3,2-g][1]benzothiole-4,5-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HRKPZDPFRDQSKZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CSC2=C1C(=O)C(=O)C3=C2SC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H4O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    220.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Benzo[2,1-b:3,4-b']dithiophene-4,5-dione

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